Dual CAMKK2/PIM-3 Kinase Inhibition Profile vs. Btk-Selective Pyridine Carboxamides
The target compound is annotated as an inhibitor of both CAMKK2 and PIM-3 kinases [1], which differentiates it from the broader class of pyridine and pyrimidine carboxamides primarily developed as potent and selective covalent inhibitors of Btk [2]. While the Btk-focused series from Caldwell et al. (2018) achieved excellent enzymatic and cellular inhibitory activity against Btk, this specific compound's reported dual activity against CAMKK2 and PIM-3 suggests a divergent selectivity profile. This divergence is likely driven by the specific cyclohexanecarboxamide tail and the pyridin-2-ylamino substitution, which are absent in the Btk-optimized lead series. Direct quantitative IC50 values for this compound against CAMKK2, PIM-3, or Btk were not available in curated databases at the time of this analysis.
| Evidence Dimension | Kinase target profile |
|---|---|
| Target Compound Data | Inhibitor of CAMKK2 and PIM-3 (database annotation) [1] |
| Comparator Or Baseline | Pyridine carboxamide series (Caldwell et al., 2018): potent and selective Btk inhibitors with excellent enzymatic and cellular activity [2] |
| Quantified Difference | Qualitative difference in primary reported targets (CAMKK2/PIM-3 vs. Btk). Quantitative selectivity data not available. |
| Conditions | Database annotation vs. published medicinal chemistry campaign. |
Why This Matters
For researchers studying CAMKK2- or PIM-3-mediated pathways, this compound offers a starting point with a distinct target profile compared to the well-characterized Btk-selective chemotype, potentially reducing off-target Btk activity in specific experimental contexts.
- [1] IDRB Lab. Drug Information for N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide. Target profile: CAMKK2 inhibitor, PIM-3 inhibitor. View Source
- [2] Caldwell, R., Liu-Bujalski, L., Qiu, H., Mochalkin, I., Jones, R., Neagu, C., ... & Head, J. (2018). Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk. Bioorganic & Medicinal Chemistry Letters, 28(21), 3419-3424. View Source
